4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9052984
InChI: InChI=1S/C13H9N5O4/c14-13(19)7-1-3-8(4-2-7)15-10-6-5-9-11(17-22-16-9)12(10)18(20)21/h1-6,15H,(H2,14,19)
SMILES: C1=CC(=CC=C1C(=O)N)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Molecular Formula: C13H9N5O4
Molecular Weight: 299.24 g/mol

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide

CAS No.:

Cat. No.: VC9052984

Molecular Formula: C13H9N5O4

Molecular Weight: 299.24 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide -

Specification

Molecular Formula C13H9N5O4
Molecular Weight 299.24 g/mol
IUPAC Name 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide
Standard InChI InChI=1S/C13H9N5O4/c14-13(19)7-1-3-8(4-2-7)15-10-6-5-9-11(17-22-16-9)12(10)18(20)21/h1-6,15H,(H2,14,19)
Standard InChI Key OKNORMALFRSNRP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)N)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(=O)N)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-]

Introduction

Molecular Formula and Weight

Given the structure, the molecular formula would likely be C14H10N4O4. The molecular weight can be estimated based on the sum of atomic masses: approximately 294.25 g/mol.

Synthesis and Preparation

The synthesis of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide would typically involve a condensation reaction between 4-nitro-2,1,3-benzoxadiazol-5-amine and benzoyl chloride or a similar benzamide-forming reagent. The reaction conditions might include a base like pyridine or triethylamine to facilitate the coupling.

Applications and Research Findings

Benzoxadiazoles are often used in biological and chemical research due to their fluorescent properties and potential as probes or drugs. For example, related compounds like 2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol are studied for their chemical and biological activities . Similarly, N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine demonstrates the versatility of benzoxadiazole derivatives in synthesis and application .

Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Application/Properties
2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanolC8H8N4O4224.17Chemical and biological activities
N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amineC13H10N4O3270.24Synthesis and potential biological applications
2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic acidC8H6N4O5238.16Fluorescent probes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator